2-Ethyl-1-methylcyclopentan-1-amine hydrochloride
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Overview
Description
2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is a cyclopentane derivative, characterized by the presence of an ethyl and a methyl group attached to the cyclopentane ring, along with an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride typically involves the alkylation of cyclopentanone followed by reductive amination. The process can be summarized as follows:
Alkylation: Cyclopentanone is first alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reductive Amination: The resulting alkylated cyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
2-Ethyl-1-methylcyclopentan-1-amine hydrochloride finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Ethylcyclopentan-1-amine hydrochloride
- 1-Methylcyclopentan-1-amine hydrochloride
- 2-Methylcyclopentan-1-amine hydrochloride
Comparison: 2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-ethyl-1-methylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXLTKNHXYGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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